molecular formula C15H14N2O3 B13871643 methyl 2-(N-phenylacetamido)nicotinate

methyl 2-(N-phenylacetamido)nicotinate

Cat. No.: B13871643
M. Wt: 270.28 g/mol
InChI Key: MEHYLLFKFBOFTR-UHFFFAOYSA-N
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Description

Methyl 2-(N-phenylacetamido)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinate ester linked to an N-phenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-phenylacetamido)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the N-phenylacetamido group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes an amidation reaction with phenylacetamide under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-phenylacetamido)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-(N-phenylacetamido)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(N-phenylacetamido)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity or binding to receptors involved in biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(N-phenylacetamido)nicotinate is unique due to its combined ester and amide functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit synergistic biological effects .

Biological Activity

Methyl 2-(N-phenylacetamido)nicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

This compound is a derivative of nicotinic acid, featuring an acetamido group that enhances its biological profile. The methyl ester form aids in the solubility and absorption of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Vasodilation : Similar to methyl nicotinate, this compound may induce vasodilation through the release of prostaglandins, which are known to mediate vascular smooth muscle relaxation. The mechanism involves local cutaneous responses that can be inhibited by prostaglandin synthesis inhibitors .
  • Absorption and Distribution : The presence of the methyl group in its structure enhances lipophilicity, facilitating rapid skin penetration and absorption. Studies indicate that approximately 80-90% of the compound can penetrate through skin barriers effectively .
  • Metabolism : this compound undergoes hydrolysis to yield nicotinic acid and methanol, primarily mediated by nonspecific esterases present in the dermis .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

PropertyObservation
Absorption Rapid absorption through skin
Volume of Distribution Concentrated in liver, kidneys, and adipose tissue
Protein Binding Limited data available on binding
Metabolism Hydrolysis to nicotinic acid and methanol
Elimination Route Primarily via urine as metabolites

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound:

  • Vasodilatory Effects : In clinical settings, compounds similar to this compound have demonstrated significant vasodilatory effects, enhancing blood flow in peripheral tissues. This property has been exploited for treating conditions like muscle and joint pain .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of nicotinic acid may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .
  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by modulating cellular signaling pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(N-phenylacetamido)nicotinate, and how can reaction efficiency be optimized?

this compound can be synthesized via esterification or substitution reactions. A validated approach involves refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water mixture (8:2) at elevated temperatures (5–7 hours), followed by solvent removal under reduced pressure and purification via crystallization or column chromatography . For esterification (e.g., methyl nicotinate analogs), reacting nicotinic acid with methanol in the presence of concentrated sulfuric acid as a catalyst under reflux conditions is effective. Neutralization with 10% sodium bicarbonate and extraction with organic solvents (e.g., chloroform) improves yield (23–25%) . Optimization strategies include monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and using excess reagents to drive equilibrium reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the phenylacetamido and nicotinate moieties. ¹H and ¹³C NMR confirm ester linkage formation and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers or byproducts .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity (hexane:ethyl acetate solvent systems) .
  • Melting Point Analysis : Determines purity (e.g., 40–42°C for methyl nicotinate derivatives) .

Q. How does the stability of this compound vary under different storage or experimental conditions?

The compound is susceptible to hydrolysis, especially under basic or aqueous conditions. For example, methyl nicotinate analogs undergo ester bond cleavage via non-specific esterases in biological matrices, producing nicotinic acid and methanol . Stability studies recommend:

  • Storage : Anhydrous conditions at 0–6°C to prevent degradation .
  • In vitro handling : Use aprotic solvents (e.g., acetonitrile) to minimize hydrolysis during dissolution .
  • pH control : Maintain acidic conditions (pH < 5) to slow ester hydrolysis in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or ester hydrolysis?

The electron-withdrawing nature of the nicotinate moiety increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. For example:

  • Hydrolysis : Under basic conditions, hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses into nicotinic acid and methanol. This process is accelerated by esterase enzymes in biological systems .
  • Azide substitution : In 2-chloro-N-phenylacetamide derivatives, the chlorine atom is replaced by azide ions (NaN₃) via an SN² mechanism, requiring polar aprotic solvents (e.g., toluene/water) to stabilize transition states .

Q. How can researchers resolve contradictions in pharmacokinetic data for methyl nicotinate derivatives during in vivo studies?

Discrepancies in absorption or metabolism data may arise from:

  • Skin penetration variability : Use standardized microdialysis techniques to measure percutaneous absorption in vivo. For instance, methyl nicotinate shows 80–90% skin penetration in vitro, but only 15% urinary recovery in humans due to esterase-mediated hydrolysis .
  • Species differences : Compare rodent models (e.g., hairless mice) with human skin explants to assess interspecies metabolic rates .
  • Analytical validation : Employ HPLC with UV detection (λ = 260 nm) or LC-MS/MS to quantify metabolites (nicotinic acid, methanol) in biological matrices, ensuring method sensitivity (LOQ < 10 ng/mL) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Yield optimization requires:

  • Intermediate purification : Crystallize azido intermediates (e.g., 2-azido-N-phenylacetamide) using ethanol to remove unreacted NaN₃ .
  • Catalyst screening : Test alternative acid catalysts (e.g., p-toluenesulfonic acid) for esterification to reduce side reactions .
  • Solvent selection : Use toluene for azide substitutions to enhance solubility and reduce byproduct formation .

Q. How can researchers validate the antinociceptive activity of methyl nicotinate derivatives, and what controls are essential?

Robust validation involves:

  • In vivo models : Use acetic acid-induced writhing (peripheral pain) and hot-plate tests (central pain) in mice. Dose-dependent responses (e.g., 5–10 mg/kg oral) should show ≥30% reduction in writhing and prolonged latency periods (P < 0.05) .
  • Controls : Include vehicle (e.g., saline) and positive controls (e.g., aspirin) to benchmark efficacy.
  • Metabolic profiling : Monitor nicotinic acid levels in plasma to confirm ester hydrolysis correlates with activity .

Q. What safety protocols are critical when handling N-phenylacetamide derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., methanol) .
  • Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste (e.g., chloroform) .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(N-acetylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-11(18)17(12-7-4-3-5-8-12)14-13(15(19)20-2)9-6-10-16-14/h3-10H,1-2H3

InChI Key

MEHYLLFKFBOFTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OC

Origin of Product

United States

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